3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-11-9-25-15-16(22-18(25)24(11)7-8-29-3)23(2)19(28)26(17(15)27)10-12-13(20)5-4-6-14(12)21/h4-6,9H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBJDHXJCXSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following features:
- Core Structure: Imidazo[2,1-f]purine
- Substituents:
- A 2-chloro-6-fluorobenzyl group
- An 8-(2-methoxyethyl) substituent
- Two methyl groups at the 1 and 7 positions
The molecular formula is C16H19ClF N5O2, with a molecular weight of approximately 363.81 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClF N5O2 |
| Molecular Weight | 363.81 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that imidazopurine derivatives exhibit significant antitumor activity. The specific compound has been evaluated for its effects on various cancer cell lines. For instance, studies show that it can inhibit the proliferation of leukemia cells through apoptosis induction.
Case Study: Antitumor Efficacy
In a study involving human leukemic cell lines, the compound demonstrated an IC50 value of approximately 220 nM, indicating potent activity compared to standard chemotherapeutic agents. The mechanism appears to involve cell cycle arrest and subsequent apoptosis.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. It has shown effectiveness against several bacterial strains, suggesting potential utility in treating infections.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes relevant to disease processes. For example, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
The inhibition of CDKs leads to disruption in cell cycle progression, making it a promising candidate for cancer therapy. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of CDKs.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazopurine derivatives. Modifications at various positions on the purine ring and side chains can significantly impact potency and selectivity.
Key Findings from SAR Studies
- Fluorine Substitution: The presence of fluorine at the 6-position enhances lipophilicity and cellular uptake.
- Chlorobenzyl Group: This substituent is critical for maintaining activity against specific cancer cell lines.
- Methoxyethyl Side Chain: Contributes to solubility and may influence receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
